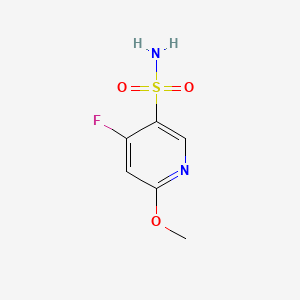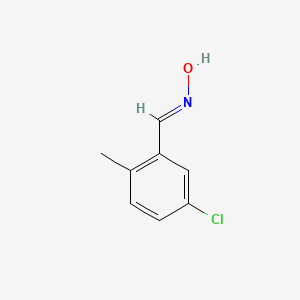
(E)-5-chloro-2-methylbenzaldehyde oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-5-chloro-2-methylbenzaldehyde oxime is an organic compound belonging to the oxime family Oximes are characterized by the presence of the functional group -C=N-OH, where the nitrogen is double-bonded to a carbon atom and single-bonded to a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-chloro-2-methylbenzaldehyde oxime typically involves the reaction of 5-chloro-2-methylbenzaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction is usually carried out in methanol at room temperature. The base facilitates the formation of the oxime by deprotonating the hydroxylamine, making it more nucleophilic and able to attack the carbonyl carbon of the aldehyde .
Industrial Production Methods
Industrial production methods for oximes often involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification of the product may involve crystallization or distillation techniques to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-5-chloro-2-methylbenzaldehyde oxime can undergo various chemical reactions, including:
Oxidation: Oximes can be oxidized to nitriles using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Common Reagents and Conditions
Oxidation: m-CPBA in ethyl acetate at room temperature.
Reduction: NaBH4 or LiAlH4 in anhydrous ether or tetrahydrofuran (THF).
Substitution: Acid catalysts like sulfuric acid (H2SO4) or hydrochloric acid (HCl) for the Beckmann rearrangement.
Major Products
Oxidation: 5-chloro-2-methylbenzonitrile.
Reduction: 5-chloro-2-methylbenzylamine.
Substitution: 5-chloro-2-methylbenzamide.
Wissenschaftliche Forschungsanwendungen
(E)-5-chloro-2-methylbenzaldehyde oxime has several applications in scientific research:
Wirkmechanismus
The mechanism of action of (E)-5-chloro-2-methylbenzaldehyde oxime involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby increasing its concentration in the synaptic cleft . This action can help alleviate symptoms of neurodegenerative diseases.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pralidoxime: An oxime used as an antidote for organophosphate poisoning.
Obidoxime: Another oxime with similar applications as pralidoxime.
Uniqueness
(E)-5-chloro-2-methylbenzaldehyde oxime is unique due to its specific structural features, such as the presence of a chlorine atom and a methyl group on the benzene ring. These substituents can influence its reactivity and interaction with biological targets, making it distinct from other oximes .
Eigenschaften
Molekularformel |
C8H8ClNO |
|---|---|
Molekulargewicht |
169.61 g/mol |
IUPAC-Name |
(NE)-N-[(5-chloro-2-methylphenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C8H8ClNO/c1-6-2-3-8(9)4-7(6)5-10-11/h2-5,11H,1H3/b10-5+ |
InChI-Schlüssel |
AVRASAFNJNQLCJ-BJMVGYQFSA-N |
Isomerische SMILES |
CC1=C(C=C(C=C1)Cl)/C=N/O |
Kanonische SMILES |
CC1=C(C=C(C=C1)Cl)C=NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


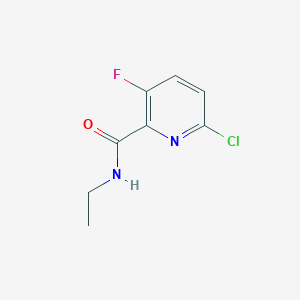
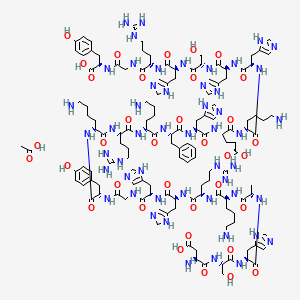
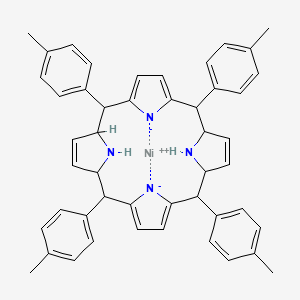

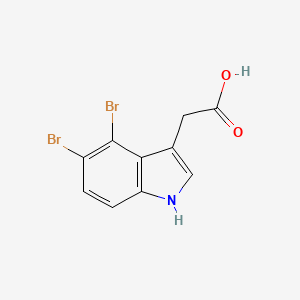
![2-methoxy-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]propanamide](/img/structure/B14771333.png)
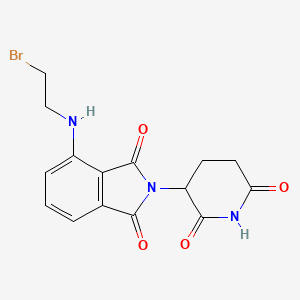
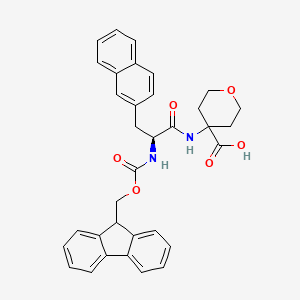
![Ethyl 4-[fluoro-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]cyclohexane-1-carboxylate](/img/structure/B14771347.png)


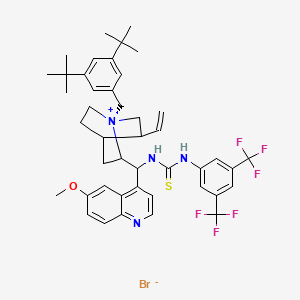
![5-[3-(4-carboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B14771363.png)
